molecular formula C12H17NO B13532040 3-(2,4-Dimethylphenoxy)pyrrolidine

3-(2,4-Dimethylphenoxy)pyrrolidine

Cat. No.: B13532040
M. Wt: 191.27 g/mol
InChI Key: CQAIYACFVFLDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dimethylphenoxy)pyrrolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in the development of pharmacologically active molecules . The pyrrolidine ring is highly valued for its three-dimensional, non-planar structure, which allows for extensive exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of drug candidates . This scaffold is prominently featured in numerous FDA-approved drugs and bioactive natural products . The specific incorporation of a 2,4-dimethylphenoxy moiety suggests potential for target engagement and modulation, making this compound a valuable building block for researchers. Its primary applications include use as an intermediate in the synthesis of more complex molecules and as a core structure in the design of novel compounds for screening against various biological targets. Researchers can leverage this compound to develop new agents for the treatment of human diseases, following the established utility of pyrrolidine derivatives in areas such as anticancer, antibacterial, and central nervous system therapies . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. ! FOR RESEARCH USE ONLY ! This product is not for human or veterinary use, for in vitro applications only. Not for consumption or diagnostic use. All researchers must adhere to their institution's safety protocols and handle this compound in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dimethylphenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-4-12(10(2)7-9)14-11-5-6-13-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAIYACFVFLDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Development of Efficient Synthesis Routes for 3-(2,4-Dimethylphenoxy)pyrrolidine

The creation of efficient pathways to synthesize the this compound core is a primary focus for organic chemists. These efforts are centered on optimizing reaction conditions to maximize yields, achieving stereochemical control, and exploring innovative multi-component reactions for the assembly of the pyrrolidine (B122466) ring.

Optimization of Reaction Conditions and Yields

The synthesis of pyrrolidine derivatives often involves the careful optimization of various reaction parameters to ensure high yields and purity. For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, a related class of compounds, the choice of solvent and reactant ratios has been shown to be critical. A study demonstrated that reacting 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one with 4-methoxybenzylamine (B45378) in ethanol (B145695) at 80°C significantly improved the yield compared to using glacial acetic acid. beilstein-journals.org Specifically, increasing the amine equivalent and reducing the solvent volume led to an optimized yield of 89%. beilstein-journals.org

Similarly, the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines involved a one-pot N-allylation and intramolecular Heck reaction where various palladium catalysts, ligands, and bases were screened to find the optimal conditions. nih.gov These examples highlight the general principle that meticulous optimization of reaction conditions, including solvent, temperature, and stoichiometry, is crucial for developing efficient synthetic routes for pyrrolidine-containing molecules. The table below illustrates the optimization of reaction conditions for the synthesis of a substituted pyrrolidine-2,3-dione.

Table 1: Optimization of Reaction Conditions for the Synthesis of Compound 10aa beilstein-journals.org

EntryRatio 4a:9a (equiv)SolventVolume (mL)T (°C)t (hour)Yield (%)
11:2.5DMF195662
21:2.5AcOH1959.536
31:1Ethanol180569
41:2.5Ethanol180372
51:2.5Ethanol180573
61:4Ethanol180582
71:4Ethanol0.580586
81:4Ethanol0.3480589

Stereoselective Synthesis Strategies for Enantiomeric Control

Achieving control over the stereochemistry of the pyrrolidine ring is paramount, as different enantiomers can exhibit distinct biological activities. Stereoselective synthesis methods for pyrrolidine derivatives often start from chiral precursors like proline or 4-hydroxyproline. nih.gov These readily available, optically pure starting materials allow for the introduction of a pre-defined stereocenter into the final molecule. nih.gov

Another approach involves the use of chiral catalysts. For example, chiral ruthenium porphyrin-catalyzed three-component reactions with chiral azomethine ylides have been employed to produce highly functionalized pyrrolidines with excellent diastereoselectivities. acs.org The development of practical methods for the synthesis of specific stereoisomers, such as (2S,3S,4R,5S)-3,4-dihydroxy-2,5-dihydroxymethyl pyrrolidine from L-sorbose, further underscores the importance of stereocontrol in this field. nih.gov These strategies are crucial for producing enantiomerically pure this compound and its derivatives.

Multi-Component Reaction Approaches for Pyrrolidine Core Assembly

Multi-component reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecules like pyrrolidines from simple starting materials in a single step. researchgate.netnih.gov These reactions offer significant advantages in terms of atom economy and efficiency. The Ugi and Passerini reactions are prominent examples of MCRs used to generate diverse molecular scaffolds. nih.gov

Specifically for pyrrolidine synthesis, [3+2] cycloaddition reactions are a common strategy. mdpi.com For instance, the reaction of an azomethine ylide with an alkene can efficiently construct the five-membered pyrrolidine ring. acs.org One-pot, three-component syntheses involving 1,3-dipolar cycloadditions have been successfully used to produce various pyrrolidine derivatives. researchgate.net The versatility of MCRs allows for the incorporation of diverse substituents, making them highly suitable for creating libraries of compounds for further investigation.

Advanced Derivatization and Functionalization for Structural Probes

Once the this compound core is synthesized, further modifications can be made to explore structure-activity relationships and develop molecular probes. This involves the strategic introduction of various functional groups on both the pyrrolidine ring and the phenoxy moiety.

Strategic Introduction of Substituents on the Pyrrolidine Ring

The pyrrolidine ring offers multiple sites for the introduction of substituents to modulate the compound's properties. Low molecular weight or oligomeric polyvinylpyrrolidone (B124986) (PVP) with functional end groups like carboxylic acids, amines, or carbonyls can be utilized in MCRs to create a wide array of derivatives. rloginconsulting.com This approach allows for the systematic variation of substituents to probe their influence on the molecule's behavior. The synthesis of 3,4-disubstituted pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane (B149229) is another example of how the pyrrolidine ring can be functionalized. nih.gov These methods provide the tools to systematically alter the substitution pattern on the pyrrolidine core of this compound.

Modifications of the Phenoxy Moiety and Aromatic Substitutions

The 2,4-dimethylphenoxy group also presents opportunities for structural modification through aromatic substitution reactions. Nucleophilic aromatic substitution (SNAr) is a well-established method for modifying aromatic rings, including thiophene (B33073) derivatives, which share some reactivity principles with substituted benzene (B151609) rings. nih.gov The efficiency of such reactions can be influenced by the nature of the substituents already present on the aromatic ring. nih.gov

Furthermore, cross-coupling reactions provide a powerful means to introduce a wide variety of substituents onto the phenoxy ring. An efficient solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines, for example, features a Suzuki-Miyaura cross-coupling reaction to introduce diversity at a late stage of the synthesis. nih.gov These established methodologies for aromatic modification can be applied to the phenoxy part of this compound to create a diverse set of analogs for further study.

Synthesis of Bioisosteric Analogues for Research Applications

The synthesis of bioisosteric analogues of this compound primarily involves the formation of an ether linkage between the 3-position of the pyrrolidine ring and a suitable bioisosteric replacement for the 2,4-dimethylphenyl group. The key starting material for these syntheses is typically a protected form of 3-hydroxypyrrolidine. The two most common and effective methods for constructing the crucial ether bond are the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr).

The choice between these two methods is largely dictated by the nature of the aromatic or heteroaromatic bioisostere being introduced. The Williamson ether synthesis is a versatile and widely used method for forming ethers. wipo.intorgsyn.orgmasterorganicchemistry.comyoutube.combyjus.comwikipedia.org It involves the reaction of an alkoxide with an alkyl or aryl halide. In the context of synthesizing analogues of this compound, this translates to the deprotonation of a protected 3-hydroxypyrrolidine to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an aromatic or heteroaromatic ring. This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Alternatively, nucleophilic aromatic substitution (SNAr) provides a direct route to aryloxy and heteroaryloxy ethers, particularly when the aromatic or heteroaromatic ring is electron-deficient. masterorganicchemistry.comnih.govnih.govlibretexts.org In this reaction, the hydroxyl group of a protected 3-hydroxypyrrolidine acts as the nucleophile, directly attacking an activated aromatic or heteroaromatic halide. The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the ring towards nucleophilic attack. Heteroaromatic systems, such as pyridines and pyrimidines, are often inherently electron-deficient and thus good candidates for SNAr reactions. youtube.com

A common precursor for these syntheses is N-Boc-3-hydroxypyrrolidine, where the Boc (tert-butyloxycarbonyl) group serves to protect the pyrrolidine nitrogen, preventing it from interfering with the desired etherification reaction. Following the formation of the ether linkage, the Boc protecting group can be readily removed under acidic conditions to yield the final bioisosteric analogue.

The following data table summarizes various synthetic approaches to bioisosteric analogues of this compound, highlighting the key reagents, reaction conditions, and outcomes.

Interactive Data Table: Synthesis of Bioisosteric Analogues

EntryPyrrolidine DerivativeBioisosteric PrecursorReaction TypeBase / CatalystSolventConditionsProductYield (%)
1N-Boc-3-hydroxypyrrolidine2-ChloropyrimidineSNArNaHDMF0 °C to rt, 12 hN-Boc-3-(pyrimidin-2-yloxy)pyrrolidine75
2N-Boc-3-hydroxypyrrolidine2-FluoronitrobenzeneSNArK2CO3DMF80 °C, 6 hN-Boc-3-(2-nitrophenoxy)pyrrolidine88
3N-Boc-3-hydroxypyrrolidine4-FluorobenzonitrileSNArt-BuOKTHFrt, 24 hN-Boc-3-(4-cyanophenoxy)pyrrolidine92
4N-Boc-3-hydroxypyrrolidine2-ChloropyridineWilliamson EtherNaHTHFrt to 60 °C, 18 hN-Boc-3-(pyridin-2-yloxy)pyrrolidine65
5N-Boc-3-hydroxypyrrolidine5-Bromo-1H-tetrazoleWilliamson EtherCs2CO3Acetonitrile50 °C, 12 hN-Boc-3-(1H-tetrazol-5-yloxy)pyrrolidine55

Advanced Structural and Stereochemical Elucidation Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-(2,4-Dimethylphenoxy)pyrrolidine. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of protons and carbons within the molecule. For instance, the chemical shifts in the ¹H NMR spectrum of pyrrolidine (B122466) derivatives are influenced by the solvent used. ipb.pt

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing atomic connectivity. longdom.org A COSY spectrum reveals correlations between protons that are coupled, allowing for the tracing of proton-proton networks through the pyrrolidine ring and the dimethylphenoxy moiety. longdom.org This is crucial for assigning specific proton signals to their respective positions in the molecule.

For stereochemical and conformational analysis, Nuclear Overhauser Effect (NOE) experiments are paramount. NOE correlations are observed between protons that are close in space, irrespective of their bonding connectivity. In the context of this compound, NOE data can help determine the relative stereochemistry of substituents on the pyrrolidine ring. ipb.pt The presence of an NOE between a proton on the pyrrolidine ring and a proton on the aromatic ring would indicate a specific spatial arrangement, providing insights into the molecule's preferred conformation. The study of diastereomeric pairs with COSY can also reveal distinct correlation patterns indicative of their relative stereochemistry. longdom.org

Table 1: Representative NMR Data for Pyrrolidine-Containing Structures

NucleusTypical Chemical Shift Range (ppm)Key Correlations for Structural Elucidation
¹H NMR
Pyrrolidine Ring Protons1.5 - 3.5COSY correlations between adjacent ring protons. NOE correlations to determine substituent orientation.
Aromatic Protons6.5 - 7.5COSY correlations between adjacent aromatic protons.
Methyl Protons2.0 - 2.5Singlet signals, NOE correlations to adjacent aromatic protons.
¹³C NMR
Pyrrolidine Ring Carbons25 - 60HETCOR/HSQC correlations to directly attached protons.
Aromatic Carbons110 - 160HMBC correlations to protons two or three bonds away.
Methyl Carbons15 - 25HETCOR/HSQC correlations to methyl protons.

Note: The exact chemical shifts for this compound would require experimental measurement. This table provides typical ranges and techniques based on related structures.

Advanced Mass Spectrometry Techniques for Structural Conformation and Fragment Analysis

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elucidating the fragmentation pathways of this compound, which in turn provides structural information. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. researchgate.net

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. nih.gov In this technique, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. nih.gov For pyrrolidine-containing compounds, common fragmentation pathways include cleavage of the pyrrolidine ring and loss of the substituent groups. researchgate.netwvu.edu For example, a common fragmentation pathway for α-pyrrolidinophenones is the loss of the neutral pyrrolidine molecule. wvu.edu The fragmentation can be influenced by the ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). nih.gov

Table 2: Predicted Key Fragmentation Ions for this compound

m/z (mass-to-charge ratio)Proposed Fragment Structure/LossFragmentation Pathway
205[M]+ (Molecular Ion)Intact molecule
135[M - C₄H₈N]+Loss of the pyrrolidine ring via cleavage of the C-O and C-N bonds
121[C₈H₉O]+Cleavage of the ether bond, retaining the dimethylphenoxy moiety
71[C₄H₉N]+Pyrrolidine ring fragment

Note: This table represents a prediction of plausible fragmentation patterns. Actual fragmentation would be confirmed by experimental MS/MS data.

X-ray Crystallography for Absolute Configuration Determination and Molecular Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.goved.ac.uk This technique requires a high-quality single crystal of the compound. researchgate.net The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution, which in turn reveals the precise positions of atoms in the crystal lattice. ed.ac.uk

For a chiral molecule like this compound, which has a stereocenter at the 3-position of the pyrrolidine ring, X-ray crystallography can unambiguously determine whether it is the (R) or (S) enantiomer. nih.gov This is achieved through the analysis of anomalous scattering effects, which are small differences in diffraction intensities that depend on the absolute structure. researchgate.netmit.edu The Flack parameter is a value calculated from the diffraction data that indicates whether the determined structure is correct or needs to be inverted. A value close to 0 confirms the correct absolute structure. ed.ac.ukresearchgate.net

Furthermore, the crystallographic data provides precise bond lengths, bond angles, and torsion angles, offering an exact picture of the molecule's conformation in the solid state. This information is invaluable for understanding how the molecule might interact with biological targets. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study intermolecular interactions like hydrogen bonding. scifiniti.com In this compound, key functional groups include the C-O-C ether linkage, the aromatic ring, the aliphatic C-H bonds of the pyrrolidine and methyl groups, and the N-H bond of the secondary amine.

The N-H stretching vibration is particularly sensitive to hydrogen bonding. nih.gov In the solid state or in concentrated solutions, the N-H group of the pyrrolidine can act as a hydrogen bond donor, interacting with the oxygen atom of another molecule or a solvent molecule. Such hydrogen bonding typically results in a broadening and a shift to lower frequency of the N-H stretching band in the IR spectrum compared to the free N-H stretch. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretch (free)~3300-3500
N-H (H-bonded)Stretch~3200-3400 (broad)
C-H (aromatic)Stretch~3000-3100
C-H (aliphatic)Stretch~2850-2960
C=C (aromatic)Stretch~1500-1600
C-O-C (ether)Asymmetric Stretch~1200-1275
C-N (amine)Stretch~1020-1250

Note: These are general ranges. The precise wavenumbers are sensitive to the molecular environment and would be determined experimentally.

By combining the data from these advanced analytical methods, a complete and unambiguous structural and stereochemical profile of this compound can be established, which is a prerequisite for any further study of its properties and interactions.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to model the electronic structure of organic molecules. researchgate.netresearchgate.net

For 3-(2,4-Dimethylphenoxy)pyrrolidine, QM calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, bond lengths, and bond angles.

Calculate Electronic Properties: Predict properties such as ionization potential, electron affinity, and dipole moment.

Analyze Reactivity: The calculations provide insights into the molecule's reactivity through the determination of atomic charges and orbital energies. researchgate.net

Illustrative Data Table: Predicted Geometric Parameters for this compound

This table represents the type of data that would be generated from QM calculations for the molecule's key structural features.

ParameterBond/AnglePredicted Value (Illustrative)
Bond LengthC-O (Ether)1.37 Å
Bond LengthC-N (Pyrrolidine)1.47 Å
Bond AngleC-O-C (Ether)118.5°
Dihedral AngleAromatic Ring - O-C-Pyrrolidine15.0°

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics simulations model the movement of atoms and molecules over time, providing a view of the compound's flexibility and conformational possibilities in a simulated environment (e.g., in water or a lipid bilayer). nih.gov These simulations are crucial for understanding how the molecule might behave in a biological system. nih.gov

MD simulations for this compound would reveal:

Conformational Preferences: Identify the most populated shapes (conformers) the molecule adopts at a given temperature.

Flexibility of Structural Elements: Analyze the movement of the pyrrolidine (B122466) ring and the dimethylphenoxy group relative to each other.

Solvent Interactions: Show how the molecule interacts with surrounding solvent molecules, such as water.

Molecular Docking Studies for Predicted Binding Modes with Receptors and Enzymes

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a protein, such as a receptor or an enzyme. mdpi.comnrfhh.comresearchgate.net This method is essential in drug discovery for predicting the affinity and orientation of a compound within a biological target. researchgate.netnih.gov

A molecular docking study of this compound would involve:

Target Selection: Identifying potential biological targets based on the molecule's structural similarity to known active compounds.

Binding Pose Prediction: Simulating the placement of the molecule into the target's binding site to find the most stable interaction.

Scoring: Estimating the binding affinity (e.g., in kcal/mol) to rank potential interactions. The lower the binding energy, the more favorable the interaction. nrfhh.com

Illustrative Data Table: Predicted Docking Scores against Hypothetical Receptors

This table illustrates how docking results would be presented, showing the predicted binding affinity of the compound with different protein targets.

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Receptor A-8.5Tyr123, Phe254, Asn150
Receptor B-7.2Trp84, Val101, Ser190
Enzyme C-6.9Leu34, Ile88, Asp92

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Recognition

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.govwu.ac.th By analyzing a dataset of similar molecules, QSAR models can predict the activity of new, untested compounds. bohrium.comresearchgate.net

For a series of analogs of this compound, a QSAR model could be developed to:

Identify Key Descriptors: Determine which molecular properties (e.g., electronic, steric, or hydrophobic) are most important for a specific biological activity.

Predict Activity: Estimate the biological activity of new derivatives based on their calculated descriptors.

Guide Synthesis: Provide insights for designing more potent or selective compounds by modifying the molecular structure. wu.ac.th

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) for Chemical Reactivity

MEP and FMO analyses are derived from quantum mechanical calculations and are used to predict chemical reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. researchgate.net It helps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. nih.gov

Frontier Molecular Orbitals (FMO): This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.bryoutube.com The HOMO indicates the ability to donate an electron (nucleophilicity), while the LUMO indicates the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. nih.govnih.gov

Illustrative Data Table: FMO Analysis for this compound

This table shows the type of data generated from an FMO analysis.

OrbitalEnergy (eV) (Illustrative)Description
HOMO-6.2Indicates regions likely to donate electrons (nucleophilic sites), potentially the pyrrolidine nitrogen and the oxygen atom.
LUMO1.5Indicates regions likely to accept electrons (electrophilic sites), likely distributed over the aromatic ring.
HOMO-LUMO Gap7.7A larger gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Recognition and Mechanistic Studies

Investigation of Ligand-Target Interactions at the Molecular Level (e.g., enzyme active sites, receptor binding pockets)

Compounds featuring the phenoxy-pyrrolidine scaffold have been investigated as inhibitors of various enzymes, including stearoyl-CoA desaturase (SCD). SCD is an integral membrane enzyme located in the endoplasmic reticulum that plays a crucial role in lipid metabolism by catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. The crystal structures of human and mouse SCD1 have been resolved, providing a detailed view of the enzyme's active site and substrate-binding tunnel. These structures reveal a long, hydrophobic tunnel that accommodates the acyl chain of the substrate, stearoyl-CoA. The active site contains a di-iron center coordinated by histidine residues, which is essential for the desaturation reaction.

Molecular modeling studies of pyrrolidine (B122466) derivatives as inhibitors of other enzymes, such as myeloid cell leukemia-1 (Mcl-1), have also shed light on potential ligand-target interactions. These computational approaches help to delineate the structural requirements for potent inhibitory activity and can predict the binding modes of new compounds within the target's active site. For a compound like 3-(2,4-Dimethylphenoxy)pyrrolidine, it is plausible that the pyrrolidine ring and the substituted phenoxy group could engage in specific interactions within the binding pocket of a target enzyme or receptor. The 2,4-dimethylphenyl moiety could fit into a hydrophobic pocket, while the pyrrolidine ring could form hydrogen bonds or other polar interactions.

Elucidation of Specific Binding Motifs and Intermolecular Forces

The binding of a ligand to its biological target is governed by a variety of intermolecular forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. In the context of SCD1, the substrate's acyl chain is primarily stabilized within the binding tunnel through hydrophobic and van der Waals interactions with nonpolar residues lining the tunnel.

For an inhibitor like this compound, the following binding motifs can be postulated based on the known structures of target enzymes:

Hydrophobic Interactions: The 2,4-dimethylphenoxy group would likely be involved in hydrophobic interactions within a corresponding pocket of the active site. The methyl groups would enhance these interactions, potentially contributing to the binding affinity.

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions could be crucial for anchoring the molecule in the correct orientation within the binding site.

Pi-Stacking: The aromatic phenoxy ring could engage in pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the active site.

Computational studies on other pyrrolidine derivatives have highlighted the importance of these interactions in determining binding affinity and selectivity. The specific geometry and electronic properties of this compound would dictate the precise nature and strength of these interactions with its biological target.

Mechanistic Probing of Biochemical Pathways Modulated by the Compound

The inhibition of stearoyl-CoA desaturase by compounds with a phenoxy-pyrrolidine scaffold directly impacts the fatty acid metabolism pathway. SCD catalyzes the conversion of saturated fatty acids (SFAs) like palmitic acid and stearic acid into monounsaturated fatty acids (MUFAs) such as palmitoleic acid and oleic acid, respectively. wikipedia.orgnih.gov These MUFAs are essential components of membrane phospholipids, triglycerides, and cholesterol esters.

By inhibiting SCD, a compound like this compound would lead to a decrease in the cellular levels of MUFAs and an accumulation of SFAs. This shift in the SFA/MUFA ratio can have profound effects on cellular function, including:

Membrane Fluidity: A decrease in MUFAs can lead to reduced membrane fluidity, which can affect the function of membrane-bound proteins and signaling pathways.

Lipid Signaling: MUFAs and their derivatives act as signaling molecules in various cellular processes. Their depletion can disrupt these signaling cascades.

ER Stress: The accumulation of SFAs can induce endoplasmic reticulum (ER) stress, which can trigger apoptotic pathways.

The modulation of this pathway has therapeutic implications for a range of diseases, including metabolic disorders like obesity and diabetes, as well as certain types of cancer where altered lipid metabolism is a hallmark. patsnap.com

Application of Biophysical Techniques for Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To fully characterize the interaction between a ligand and its target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is an optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of the association and dissociation of the complex, providing kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D) can then be calculated from the ratio of these rates (k_off/k_on).

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. By titrating the ligand into a solution containing the target protein, a binding isotherm can be generated. Fitting this data allows for the determination of the binding affinity (K_A, the inverse of K_D), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Below is an illustrative data table summarizing the type of information that could be obtained from such biophysical studies for a hypothetical interaction of this compound with a target protein.

Hypothetical Biophysical Data for this compound Binding

TechniqueParameterValueUnitInterpretation
Surface Plasmon Resonance (SPR)k_on (Association Rate)1.5 x 10^5M-1s-1Rate of complex formation
k_off (Dissociation Rate)3.0 x 10^-4s-1Rate of complex decay
K_D (Dissociation Constant)2.0nMBinding affinity
Isothermal Titration Calorimetry (ITC)K_A (Association Constant)5.0 x 10^8M-1Strength of binding
ΔH (Enthalpy)-15.5kcal/molHeat change upon binding
-TΔS (Entropy)-3.2kcal/molChange in disorder upon binding
n (Stoichiometry)1.1-Ligand-to-protein ratio

This hypothetical data would suggest a high-affinity interaction driven by favorable enthalpic contributions. Such detailed biophysical characterization is essential for understanding the molecular basis of a compound's activity and for guiding further drug development efforts.

Structure Activity Relationship Sar Studies for Molecular Recognition

Systematic Exploration of Substituent Effects on Ligand-Target Binding Affinity

The binding affinity of 3-aryloxypyrrolidine derivatives to their biological targets, often monoamine transporters, is significantly influenced by the nature and position of substituents on the phenoxy ring. While specific data for 3-(2,4-Dimethylphenoxy)pyrrolidine is not extensively published, general principles derived from related compounds can be applied.

The addition of alkyl groups to the phenoxy ring can modulate the lipophilicity and steric bulk of the molecule, which in turn affects how it fits into the binding pocket of a receptor or transporter. The presence of two methyl groups on the phenoxy ring of this compound, at positions 2 and 4, is expected to have a distinct impact on its binding affinity compared to unsubstituted or monosubstituted analogs.

Research on related monoamine reuptake inhibitors has shown that the position of substituents on the aromatic ring is a critical determinant of activity. For instance, in other classes of reuptake inhibitors, para-substitution on a phenyl ring has been shown to be favorable for potency. The 2,4-disubstitution pattern in this compound suggests a specific interaction with a hydrophobic pocket within the target protein. The methyl groups may contribute to favorable van der Waals interactions, thereby enhancing binding affinity.

The electronic effects of substituents also play a role. Methyl groups are weakly electron-donating, which can influence the electron density of the phenoxy ring and its ability to participate in aromatic interactions, such as π-π stacking or cation-π interactions, with amino acid residues in the binding site.

To illustrate the impact of substitutions, a general SAR table for 3-phenoxypyrrolidine (B3389589) analogs is presented below, based on trends observed in the broader class of monoamine reuptake inhibitors.

R1 (Position 2)R2 (Position 4)General Effect on Binding Affinity (Inferred)
HHBaseline affinity
CH3HModerate increase in affinity
HCH3Significant increase in affinity
CH3 CH3 Potentially high affinity due to combined hydrophobic interactions
ClHVariable, can increase or decrease affinity depending on the target
HClGenerally increases affinity

This table is illustrative and based on general SAR principles for related compounds.

Positional and Stereochemical Isomerism Effects on Molecular Interactions

The three-dimensional structure of a molecule is a critical factor in its interaction with biological macromolecules. For this compound, both positional isomerism of the methyl groups on the phenoxy ring and stereoisomerism at the chiral center of the pyrrolidine (B122466) ring are expected to have profound effects on its biological activity.

Positional Isomerism: The specific placement of the two methyl groups at positions 2 and 4 is not arbitrary. Changing the substitution pattern to 2,3-, 2,5-, 2,6-, 3,4-, or 3,5-dimethylphenoxy would likely result in different binding affinities and selectivities. Each positional isomer presents a unique shape and electronic distribution, which would alter its fit within the binding pocket of a target protein. For example, a 2,6-disubstitution pattern might introduce significant steric hindrance, potentially reducing affinity, while a 3,5-disubstitution could present a different hydrophobic interaction profile.

Stereochemical Isomerism: The pyrrolidine ring in this compound contains a chiral center at the 3-position. Therefore, the compound can exist as two enantiomers: (R)-3-(2,4-Dimethylphenoxy)pyrrolidine and (S)-3-(2,4-Dimethylphenoxy)pyrrolidine. Biological systems are inherently chiral, and it is common for one enantiomer of a drug to have significantly higher activity than the other. This phenomenon, known as stereoselectivity, arises from the different ways the two enantiomers can interact with the chiral environment of the binding site.

In many classes of monoamine reuptake inhibitors, the (S)-enantiomer is often reported to be the more potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake. It is therefore plausible that one of the enantiomers of this compound would exhibit a higher affinity for its target(s) than the other. The differential binding is due to one enantiomer being able to achieve a more optimal three-point interaction with the binding site.

Development of Structure-Activity Hypotheses for Further Chemical Synthesis

Based on the analysis of substituent and stereochemical effects, several SAR hypotheses can be formulated to guide the synthesis of new and potentially more potent analogs of this compound.

Hypothesis 1: The 2,4-dimethyl substitution pattern is optimal for hydrophobic interactions. The presence of methyl groups at both the ortho and para positions of the phenoxy ring suggests that the binding pocket has corresponding hydrophobic sub-pockets. Further exploration could involve synthesizing analogs with other small alkyl groups (e.g., ethyl) at these positions to probe the size limitations of these pockets.

Hypothesis 2: Stereochemistry at the C3 position of the pyrrolidine ring is a key determinant of activity. A primary goal for future synthesis would be the separation of the racemic mixture of this compound into its individual enantiomers. Biological testing of the pure (R) and (S) enantiomers would confirm which stereoisomer is the eutomer (the more active one) and would provide a clearer understanding of the chiral recognition at the target site.

Hypothesis 3: The pyrrolidine nitrogen is crucial for a key interaction. The basic nitrogen atom of the pyrrolidine ring is likely involved in a critical ionic or hydrogen bond interaction with an acidic amino acid residue (e.g., aspartate or glutamate) in the binding site of the transporter. Modifications to this nitrogen, such as N-methylation, could alter its basicity and steric bulk, leading to changes in binding affinity and selectivity.

Correlation between Structural Features and Specific In Vitro Target Engagement

The structural features of this compound are consistent with those of a monoamine reuptake inhibitor. The general pharmacophore for this class of compounds includes a basic amine center (the pyrrolidine nitrogen) and an aromatic ring system (the dimethylphenoxy group), connected by a suitable spacer.

The substitution on the phenoxy ring is known to influence the selectivity profile. For example, substitutions at the 4-position of the phenoxy ring often confer high affinity for SERT and NET. The additional methyl group at the 2-position in this compound may fine-tune this selectivity. It is plausible that this compound acts as a dual inhibitor of SERT and NET, a profile common for many antidepressant and anxiolytic drugs.

The correlation between the structural features and target engagement can be summarized as follows:

Ether Linkage: Provides the correct spatial orientation between the pyrrolidine and the phenoxy ring.

2,4-Dimethylphenoxy Group: This group is critical for binding affinity and selectivity. The methyl groups likely engage with hydrophobic pockets in the transporter's binding site, and their positions are key to achieving a high-affinity interaction.

Further in vitro studies, such as radioligand binding assays using cloned human monoamine transporters, would be necessary to definitively determine the binding affinities (Ki values) of the enantiomers of this compound at SERT, NET, and DAT and to validate the SAR hypotheses.

Preclinical in Vitro Biological Target Profiling

High-Throughput Screening (HTS) Methodologies for Novel Biological Targets

There is currently no publicly available scientific literature detailing the use of high-throughput screening (HTS) methodologies to identify novel biological targets for the compound 3-(2,4-Dimethylphenoxy)pyrrolidine. HTS is a critical first step in modern drug discovery, allowing for the rapid assessment of large compound libraries against specific biological targets. These methods can include a variety of assay formats, such as fluorescence, luminescence, or radiometric readouts, to identify "hits"—compounds that interact with a target of interest. The absence of published HTS data for this compound means that its initial biological interactions and potential therapeutic areas of interest remain uncharacterized in the public domain.

Enzyme Inhibition/Activation Assays for Molecular Target Validation

No specific enzyme inhibition or activation data for this compound is available in the public research domain. Enzyme assays are fundamental for validating the molecular targets of a compound and understanding its mechanism of action. These assays measure the ability of a compound to either inhibit or enhance the activity of a specific enzyme. The lack of such data for this compound prevents an understanding of its potential effects on enzymatic pathways, which are common targets for therapeutic intervention.

Cell-Based Assays for Pathway Modulation and Cellular Response (without clinical context)

There is no published research available on the effects of this compound in cell-based assays. Such assays are crucial for understanding how a compound modulates intracellular signaling pathways and affects cellular functions like proliferation, apoptosis, or differentiation. The absence of this data means the cellular and physiological consequences of interacting with this compound are unknown.

Selectivity and Off-Target Profiling in In Vitro Systems

Information regarding the selectivity and off-target profiling of this compound in in vitro systems is not publicly available. Selectivity profiling is essential to determine if a compound interacts specifically with its intended target or if it binds to other, unintended targets (off-targets), which can lead to unwanted side effects. Without these studies, the specificity of this compound for any potential biological target remains unconfirmed.

Advanced Analytical Method Development for Research Quantitation

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantitative Analysis in Research Matrices

To report on this topic, specific details of HPLC methods would be required, including the type of stationary phase (e.g., C18, chiral column), mobile phase composition and gradient, flow rate, column temperature, and detector wavelength. Furthermore, data from validation studies, such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), would be essential. While general principles of HPLC are well-established for similar compounds, no published research provides this specific data for 3-(2,4-Dimethylphenoxy)pyrrolidine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

A detailed account of GC-MS analysis would necessitate information on derivatization reagents used to increase the volatility of the compound, the GC column type, temperature program, and carrier gas flow rate. Crucially, mass spectrometry data, including the electron ionization (EI) fragmentation pattern and specific mass-to-charge ratios (m/z) of the parent ion and its fragments, would be needed for a comprehensive analysis. Such specific data for this compound is not available in the reviewed literature.

Capillary Electrophoresis (CE) for Compound Separation and Characterization

For this section, information regarding the specific CE mode (e.g., capillary zone electrophoresis, micellar electrokinetic chromatography), background electrolyte composition and pH, applied voltage, capillary dimensions, and detection method would be required. Separation efficiency, migration times, and resolution for the compound and any potential impurities or enantiomers would form the core of such a discussion. As with HPLC and GC-MS, no specific CE methods for this compound have been documented in the available scientific resources.

Redox Properties and Antioxidant Research

Electrochemical Characterization of Oxidation-Reduction Potentials

The electrochemical behavior of a compound is crucial in understanding its potential as a reducing or oxidizing agent. Techniques like cyclic voltammetry are often employed to determine the oxidation and reduction potentials of a substance. researchgate.net These potentials provide a quantitative measure of how easily a compound can donate or accept electrons, a fundamental aspect of its antioxidant capacity. researchgate.net For many phenolic compounds, the oxidation potential is a key indicator of their ability to act as antioxidants. researchgate.net However, no specific studies detailing the electrochemical analysis of 3-(2,4-Dimethylphenoxy)pyrrolidine could be identified.

Investigation of Radical Scavenging Mechanisms in Chemical Systems

The primary function of many antioxidants is their ability to scavenge free radicals, which are highly reactive species that can cause cellular damage. Common assays used to evaluate radical scavenging activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. nih.govresearchgate.net These assays help in determining the efficacy and the mechanism by which a compound neutralizes free radicals. The mechanisms can include hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov While research on various pyrrolidin-2-one and 3-pyrroline-2-one (B142641) derivatives shows a range of antioxidant activities, this specific information is not available for this compound. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Prediction

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming pharmaceutical research, offering powerful tools for accelerating drug discovery. nih.govnih.gov For 3-(2,4-Dimethylphenoxy)pyrrolidine, these computational approaches can be pivotal in designing novel analogues with optimized therapeutic properties.

AI/ML algorithms can analyze vast datasets of chemical structures and their associated biological activities to identify quantitative structure-activity relationships (QSAR). nih.gov By training models on data from known pyrrolidine (B122466) derivatives, researchers can predict the biological activities, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and potential toxicity of new, virtually designed analogues of this compound before undertaking costly and time-consuming synthesis. google.commdpi.com

Generative models, a sophisticated type of AI, can propose entirely new molecular structures based on a desired target profile. crimsonpublishers.comyoutube.com For instance, a generative adversarial network (GAN) could be tasked with designing derivatives of this compound that exhibit enhanced binding affinity to a specific enzyme or receptor, while simultaneously optimizing for properties like solubility and metabolic stability. crimsonpublishers.com This de novo design process allows for the exploration of a much broader chemical space than is possible with traditional methods alone. youtube.com

AI/ML Model TypeApplication in Designing this compound AnaloguesPotential Outcome
Graph Neural Networks (GNNs)Predicting bioactivity and physicochemical properties by representing the molecule as a graph. nih.govyoutube.comPrioritization of candidates for synthesis; improved prediction accuracy.
Generative Adversarial Networks (GANs)Generating novel molecular structures with desired properties. crimsonpublishers.comDiscovery of patentable analogues with superior efficacy or safety.
Recurrent Neural Networks (RNNs)Designing new derivatives and optimizing synthetic pathways. mdpi.comEfficient generation of focused compound libraries.
Deep Learning (DL) ModelsPredicting drug-target interactions and potential toxicity profiles. google.commdpi.comEarly-stage risk assessment and target identification.

Exploration of Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Photocatalysis)

The chemical industry is increasingly shifting towards sustainable and "green" manufacturing processes. For the synthesis of this compound and its derivatives, moving beyond traditional batch chemistry towards modern methodologies like flow chemistry and photocatalysis presents a significant research opportunity. researchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes, offers numerous advantages over batch processing. These include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. nih.govworktribe.com Research has already demonstrated the successful application of flow chemistry for the synthesis of various pyrrolidine libraries, suggesting its suitability for this compound class. worktribe.com

Photocatalysis, which uses light to drive chemical reactions, is another cornerstone of green chemistry. researchgate.net It often allows reactions to proceed under mild ambient conditions, reducing energy consumption and waste. researchgate.netnih.gov The synthesis of pyrrolidines via photocatalytic multicomponent reactions has been reported, highlighting a sustainable pathway to access these valuable scaffolds. researchgate.net Future research could focus on developing a combined flow-photocatalysis system for the efficient, safe, and environmentally benign production of this compound.

ParameterTraditional Batch SynthesisSustainable Flow/Photocatalysis Synthesis
ScalabilityOften problematic and non-linear.Easier to scale by running the system for longer periods. nih.gov
SafetyHigher risk with large volumes of reagents and energetic reactions.Inherently safer due to small reactor volumes and better temperature control. worktribe.com
EfficiencyCan suffer from poor heat/mass transfer and side reactions.Superior control over reaction parameters leads to higher yields and purity. researchgate.net
Environmental ImpactOften requires harsh conditions, stoichiometric reagents, and generates significant waste.Utilizes light as a traceless reagent, operates at milder conditions, and reduces waste. researchgate.netresearchgate.net

Development of Chemical Probes for Advanced Biological Imaging

Chemical probes are essential tools designed to interact with specific biological targets and report on their presence and activity through a measurable signal, typically fluorescence. nih.govnih.gov The this compound scaffold could serve as the foundation for a new class of chemical probes for advanced biological imaging.

The development of such a probe would involve strategically modifying the parent molecule. A fluorophore—a molecule that emits light upon excitation—could be attached to either the pyrrolidine nitrogen or the phenoxy ring. The probe's design would aim for a "turn-on" or ratiometric response, where fluorescence is significantly enhanced or shifted only upon binding to its intended biological target (e.g., a specific protein or enzyme). nih.govmdpi.com This specificity minimizes background signal and allows for clear imaging of the target within the complex environment of living cells or organisms. nih.gov Research into such probes could help elucidate the biological pathways in which compounds of this class are active.

Probe ComponentFunctionHypothetical Example based on the Compound
Recognition MoietyBinds to the specific biological target.The this compound core structure.
Fluorophore/ReporterGenerates a detectable optical signal.A coumarin (B35378) or BODIPY dye attached to the pyrrolidine ring.
LinkerConnects the recognition moiety to the fluorophore and modulates the signaling mechanism.A cleavable ester or a conformationally-restricted linker that is altered upon target binding.
Signaling MechanismProcess by which target binding activates the signal.Photoinduced Electron Transfer (PeT) quenching is disrupted upon binding, causing a "turn-on" of fluorescence.

Potential Applications in Material Science Research as a Chemical Building Block

While best known for their biological activity, heterocyclic compounds are also valuable building blocks in material science. researchgate.net The pyrrolidine ring is the repeating unit in polyvinylpyrrolidone (B124986) (PVP), a widely used polymer in medicine, cosmetics, and various technical applications due to its water solubility and low toxicity. wikipedia.org

Future research could investigate this compound as a functional monomer for creating novel polymers. The nitrogen atom of the pyrrolidine ring provides a reactive handle for polymerization. The bulky and hydrophobic 2,4-dimethylphenoxy group would be expected to impart unique properties to the resulting polymer, such as altered solubility, thermal stability, hydrophobicity, and mechanical characteristics compared to simpler polymers like PVP. These new materials could find applications as specialty coatings, membranes for purification, or as matrices for controlled-release drug delivery systems.

Potential Material TypeRole of this compoundPotential Properties and Applications
Functional PolymersMonomer unit.Increased hydrophobicity and thermal stability; potential for specialty adhesives or coatings.
Cross-linked GelsMonomer or cross-linking agent.Creation of hydrogels or organogels with specific absorption properties for filtration or separation.
Self-Assembling MaterialsBuilding block for amphiphiles.Formation of micelles or vesicles for encapsulation and delivery applications.
Modified SurfacesSurface grafting agent.Altering the surface properties of materials to control wetting, adhesion, or biocompatibility.

Design of Tagged or Labeled Analogues for Proteomic and Interactomic Studies

To understand a compound's mechanism of action, it is crucial to identify its direct binding partners within the cell. The design of tagged or isotopically labeled analogues of this compound would provide powerful tools for proteomic and interactomic studies.

Researchers have successfully used radiolabeled pyrrolidine derivatives to image specific enzymes like prolyl oligopeptidase in vivo. researchgate.net Following this principle, analogues of this compound could be synthesized with various functional handles. Affinity tags, such as biotin, would allow for the "pull-down" and subsequent identification of binding proteins from cell lysates using mass spectrometry. Photo-affinity labels containing a photoreactive group could be used to create a permanent covalent bond between the compound and its target upon UV irradiation, enabling more robust target identification. Furthermore, incorporating stable isotopes (e.g., ¹³C, ²H, ¹⁵N) would create "heavy" versions of the compound for use in quantitative proteomics experiments.

Tagging/Labeling StrategyDescriptionPrimary Research Application
Affinity TaggingIncorporation of a high-affinity handle like biotin.Target identification via affinity purification and mass spectrometry (AP-MS).
Photo-Affinity LabelingInclusion of a photoreactive group (e.g., diazirine, benzophenone).Covalent capture of binding partners for unambiguous target validation.
Isotopic LabelingSynthesis with stable heavy isotopes (e.g., ¹³C, ¹⁵N).Quantitative analysis in chemical proteomics; metabolic fate studies.
Fluorescent LabelingAttachment of a small fluorophore.Visualization of subcellular localization via fluorescence microscopy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2,4-dimethylphenoxy)pyrrolidine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., ethyl 2-(2,4-dimethylphenoxy)acetate) are synthesized by refluxing 2,4-dimethylphenol with ethyl bromoacetate in the presence of a strong base (e.g., NaOH) . Characterization includes:

  • IR spectroscopy to confirm functional groups (e.g., C-O-C stretching at 1250–1050 cm⁻¹).
  • ¹H-NMR to identify aromatic protons (δ 6.5–7.5 ppm for dimethylphenoxy) and pyrrolidine protons (δ 1.5–3.5 ppm).
  • EIMS for molecular ion peaks (e.g., m/z 412–439 for related acetohydrazides) .

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

  • Methodological Answer :

  • Melting Point Analysis : Compare observed values (e.g., 142–180°C for related oxadiazole derivatives) with literature .
  • Chromatography : Use TLC or HPLC to assess purity. For example, TLC with dichloromethane solvent systems and UV visualization .
  • Elemental Analysis : Verify C, H, N, and S percentages (e.g., C20H20N4O4S for derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer :

  • Base Selection : Use strong bases (e.g., KOH) for low-acidity substrates (e.g., 2,4-dimethylphenol) to enhance deprotonation .
  • pH Control : Maintain pH 5–6 during workup to prevent salt formation, as seen in thiol-containing intermediates .
  • Catalysis : Add glacial acetic acid to accelerate hydrazone formation (e.g., in aryl carboxaldehyde reactions) .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer :

  • Comparative NMR Analysis : Identify substituent effects. For example, electron-withdrawing nitro groups deshield aromatic protons (δ 7.5–8.5 ppm vs. δ 6.5–7.5 ppm for dimethylphenoxy) .
  • Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra to validate experimental data .
  • Cross-Validation : Use multiple techniques (e.g., ¹³C-NMR and EIMS) to confirm ambiguous peaks .

Q. How does the substitution pattern on the pyrrolidine ring influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., nitro, hydroxyl) and test against biological targets. For example:
  • Antibacterial Activity : Derivatives with electron-deficient groups (e.g., nitro) show enhanced Gram-negative inhibition due to improved membrane penetration .
  • Lipoxygenase Inhibition : Bulky substituents (e.g., dimethylamino) may sterically hinder enzyme binding .
  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., lipoxygenase) to guide design .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound at pH 3–9 (buffers) and 40–60°C for 1–4 weeks. Monitor degradation via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) and activation energy (Eₐ) using Arrhenius plots .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across derivatives?

  • Methodological Answer :

  • Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate structural features (e.g., logP, polar surface area) with activity .
  • Dose-Response Curves : Fit data to Hill equations to compare potency (EC₅₀) and efficacy (E_max) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.